molecular formula C22H17N3O3S B3713923 (2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide

(2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide

Cat. No.: B3713923
M. Wt: 403.5 g/mol
InChI Key: PNHNMLGFSJLITF-PKNBQFBNSA-N
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Description

(2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide is a complex organic compound with a unique structure that combines a furan ring, a benzoxazole moiety, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and benzoxazole intermediates, which are then coupled through a series of reactions to form the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzoxazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide include:

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring, benzoxazole moiety, and prop-2-enamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-14-4-10-18-19(13-14)28-21(24-18)15-5-7-16(8-6-15)23-22(29)25-20(26)11-9-17-3-2-12-27-17/h2-13H,1H3,(H2,23,25,26,29)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHNMLGFSJLITF-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide

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